N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine
Overview
Description
N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine is a complex organic compound that features a triazole ring, a benzyl group, and a phenylmethanamine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
1-(Dibenzylaminomethyl)benzotriazole, also known as N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine, is a complex compound with a structure that includes a benzotriazole moiety . Benzotriazoles are known to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . .
Mode of Action
For instance, they can act as hydrogen bond acceptors and donors, offering various types of binding to the target enzyme . They can also adsorb at the interface through electrostatic interactions between charged molecules and the metal surface, and chemically, through the sharing of electrons between the inhibitors and the metal surface d-orbitals .
Biochemical Pathways
Benzotriazoles are known to have broad applications in drug discovery and organic synthesis . They are often used as corrosion inhibitors, suggesting they may interact with metal ions and influence redox reactions .
Pharmacokinetics
Computational studies have been used to predict the interaction of similar compounds with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration . The drug-likeness of these compounds was also investigated by predicting their pharmacokinetic properties .
Result of Action
Benzotriazoles are known to exhibit myriad biological activities, including antibacterial, antimalarial, and antiviral activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Dibenzylaminomethyl)benzotriazole. They are potentially harmful to human health and other living organisms . Therefore, the environmental presence and persistence of these compounds are important considerations.
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in excellent yields . The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst, such as copper sulfate and sodium ascorbate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of click chemistry can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl or phenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole derivatives with altered electronic properties .
Scientific Research Applications
N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Benzylamine derivatives: Compounds with benzylamine moieties also show comparable chemical reactivity and applications.
Phenylmethanamine derivatives: These compounds have similar structural features and are used in various chemical and biological applications.
Uniqueness
N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine is unique due to its combination of a triazole ring, benzyl group, and phenylmethanamine moiety, which confer distinct chemical and biological properties. Its versatility in chemical reactions and potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-N-benzyl-1-phenylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-3-9-18(10-4-1)15-24(16-19-11-5-2-6-12-19)17-25-21-14-8-7-13-20(21)22-23-25/h1-14H,15-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLZRPHXJNFLIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CN3C4=CC=CC=C4N=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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